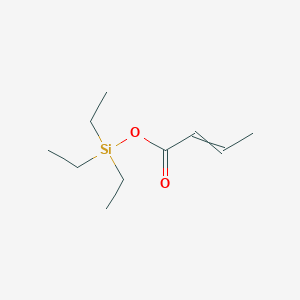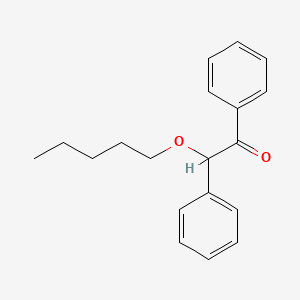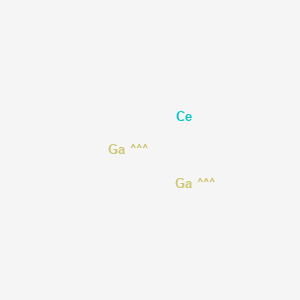![molecular formula C9H27NO2Si3 B14713964 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine CAS No. 18790-12-0](/img/structure/B14713964.png)
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine is a silicon-based organic compound It is characterized by the presence of multiple silyl groups, which are silicon-containing functional groups
Vorbereitungsmethoden
The synthesis of 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial production methods may involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are carefully controlled to maintain product quality. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silyl amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Materials Science: The compound is utilized in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism by which 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine can be compared with other similar silicon-containing compounds, such as:
N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine: This compound also contains silyl groups and is used in similar applications, but it has a different structural arrangement and reactivity profile.
N,N-Dimethylacetamide dimethyl acetal: While not a direct analog, this compound shares some functional similarities and is used in related chemical processes.
The uniqueness of this compound lies in its specific combination of silyl groups and methoxy substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
18790-12-0 |
|---|---|
Molekularformel |
C9H27NO2Si3 |
Molekulargewicht |
265.57 g/mol |
IUPAC-Name |
[[[methoxy(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]oxymethane |
InChI |
InChI=1S/C9H27NO2Si3/c1-11-14(6,7)10(13(3,4)5)15(8,9)12-2/h1-9H3 |
InChI-Schlüssel |
HRXXUIXLMDKIAY-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)







![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)





